(R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid

Description

Contextualization of Non-Proteinogenic Amino Acids in Contemporary Synthetic Strategies

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building amino acids encoded by the universal genetic code. While less common in primary metabolism, hundreds of NPAAs are found in nature, and thousands more have been synthesized in the laboratory. In contemporary organic synthesis, NPAAs have emerged as powerful tools for the construction of novel peptides, peptidomimetics, and other biologically active molecules.

The incorporation of NPAAs into peptide chains is a key strategy for modulating the pharmacological properties of peptide-based drug candidates. By introducing side chains with unique steric and electronic properties, or by altering the peptide backbone itself, chemists can enhance proteolytic stability, improve bioavailability, and fine-tune binding affinity and selectivity for specific biological targets. Furthermore, NPAAs serve as versatile chiral synthons for the synthesis of a wide array of complex natural products and pharmaceuticals, extending their influence far beyond the realm of peptide chemistry. The synthesis of NPAAs itself is an active area of research, with methods ranging from the modification of proteinogenic amino acids to de novo asymmetric syntheses.

Significance of Stereochemically Defined Chiral Building Blocks in Asymmetric Synthesis

The vast majority of biological molecules, including enzymes, receptors, and nucleic acids, are chiral. Consequently, the different enantiomers of a chiral drug molecule often exhibit distinct pharmacological and toxicological profiles. This biological reality underscores the critical importance of asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically pure or enriched form. A cornerstone of modern asymmetric synthesis is the use of the "chiral pool," which comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes.

Stereochemically defined chiral building blocks derived from the chiral pool or prepared through asymmetric catalysis are indispensable for the efficient and predictable construction of complex chiral molecules. By incorporating a stereocenter of known configuration into a synthetic sequence, chemists can control the stereochemical outcome of subsequent reactions. This approach is often more efficient and reliable than attempting to establish stereocenters late in a synthetic route. The demand for novel, highly functionalized, and stereochemically pure building blocks is therefore a major driving force in the advancement of organic synthesis.

Overview of (R)-2,4-Bis-tert-butoxycarbonylamino-butyric Acid as a Versatile Synthetic Intermediate

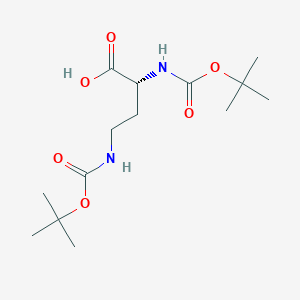

This compound is a non-proteinogenic amino acid that serves as a prime example of a stereochemically defined, multifunctional chiral building block. Its structure features a butyric acid core with two amino groups at the C2 (α) and C4 (γ) positions. The stereochemistry at the C2 position is fixed in the (R)-configuration. Both amino groups are protected with the tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry due to its stability under a wide range of conditions and its facile removal under moderately acidic conditions.

The synthesis of this compound typically starts from an enantiopure precursor, such as (R)-2,4-diaminobutyric acid, which is then treated with a Boc-protecting reagent like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The resulting bis-Boc protected compound is a stable, crystalline solid that is readily handled and incorporated into synthetic schemes.

The versatility of this compound stems from its unique arrangement of functional groups. The carboxylic acid can be activated and coupled with amines to form amide bonds, a fundamental reaction in peptide synthesis. The two protected amino groups, once deprotected, offer sites for further functionalization. This trifunctional nature makes it a valuable building block for the synthesis of modified peptides, peptidomimetics, and other complex nitrogen-containing compounds. For instance, it has been utilized in the synthesis of peptide nucleic acids (PNAs), where the diamino acid backbone serves as a mimic of the sugar-phosphate backbone of DNA and RNA. atdbio.comresearchgate.netbiosearchtech.comumich.edu The defined stereochemistry at the α-carbon allows for the creation of chiral PNA analogues and other structures with precise three-dimensional arrangements.

Below are some of the key chemical properties of a closely related derivative, highlighting its characteristics as a synthetic intermediate.

| Property | Value |

| Synonym | Boc-D-Dab(Boc)-OH·DCHA |

| CAS Number | 752986-92-8 chemimpex.com |

| Molecular Formula | C₁₄H₂₆N₂O₆·C₁₂H₂₃N chemimpex.com |

| Molecular Weight | 499.65 g/mol chemimpex.com |

| Appearance | White to off-white solid chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com |

Note: The data presented is for the dicyclohexylammonium (B1228976) salt of the (D)-enantiomer, which is often used to improve the crystallinity and handling properties of the free acid. The (D) configuration in this context corresponds to the (R) enantiomer.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZOHCBABALOE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2,4 Bis Tert Butoxycarbonylamino Butyric Acid and Its Precursors

Asymmetric Synthesis Approaches to the Butyric Acid Backbone

The establishment of the chiral center at the C2 position of the butyric acid backbone is a critical step in the synthesis of the target molecule. Various asymmetric strategies have been developed to achieve high enantioselectivity.

Chiral Pool Strategies Utilizing Pre-existing Stereocenters

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgddugu.ac.in This approach leverages the inherent chirality of the starting material to construct the desired stereocenter of the target molecule. For the synthesis of (R)-2,4-diaminobutyric acid precursors, amino acids such as L-aspartic acid and L-glutamic acid are common starting points.

One documented approach begins with L-aspartic acid β-tert-butyl ester. The synthesis proceeds through a series of steps including tribenzylation and subsequent alkylation with allyl iodide to create a key intermediate with a high diastereomeric excess. nih.gov Another method utilizes L-glutamic acid, which undergoes a Schmidt reaction with hydrazoic acid to yield 2,4-diaminobutyric acid, albeit historically with low yields. oregonstate.edu A more contemporary method starts from homoserine, where the amino and carboxyl groups are first protected before further functionalization. google.com

Table 1: Examples of Chiral Pool Starting Materials

| Starting Material | Key Transformation | Reference |

| L-Aspartic acid β-tert-butyl ester | Alkylation with allyl iodide | nih.gov |

| L-Glutamic acid | Schmidt reaction | oregonstate.edu |

| Homoserine | Protection followed by Mitsunobu reaction | google.com |

Catalytic Enantioselective Methods (e.g., Mannich Reactions, Hydrogenation)

Catalytic enantioselective methods offer an efficient alternative to chiral pool synthesis by creating the desired stereocenter from achiral or racemic precursors using a chiral catalyst. york.ac.uk Asymmetric hydrogenation is a prominent technique used in these syntheses. For instance, a core component of protease inhibitors, which shares structural similarities with the target molecule, was synthesized via asymmetric hydrogenation using a Ru-BINAP complex catalyst, achieving high optical purity and good yield. internationaljournalssrg.org

Another powerful method is the copper-catalyzed asymmetric Michael addition of glycine derivatives to nitroalkenes. acs.orgnih.govacs.org This reaction has been shown to produce α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity. The use of specific ligands, such as a 1,2-P,N-ferrocene ligand, can significantly improve the enantioselectivity for certain substrates. nih.govacs.org

Table 2: Catalytic Enantioselective Reactions

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. Chiral auxiliaries are often employed in this strategy. york.ac.uk One approach involves the use of a diphenylmorpholinone template, which allows for the highly selective and predictable synthesis of optically enriched amino acid derivatives. orgsyn.org The stereochemical outcome is directed by the chiral auxiliary, with new substituents being added to the α-carbon anti- to the phenyl groups. orgsyn.org

Another diastereoselective method involves the alkylation of N-Cbz-β-alanine using Evans's chemistry to induce the first stereogenic center, followed by sequential alkylations to build the carbon backbone. nih.gov Biocatalytic methods using transamination have also emerged as a powerful tool for preparing β-branched α-amino acids with high diastereoselectivity and enantioselectivity through a dynamic kinetic resolution process. chemrxiv.org

Strategic Protecting Group Chemistry for Amine and Carboxyl Moieties

The presence of multiple functional groups (two amines and a carboxylic acid) in 2,4-diaminobutyric acid necessitates a well-defined protecting group strategy to ensure selective reactions and avoid unwanted side products. researchgate.net

Selective Introduction and Removal of Boc Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. chemistrysteps.comwikipedia.org The introduction of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. wikipedia.orgorganic-chemistry.org

The selective protection of the two amine groups in 2,4-diaminobutyric acid is crucial. In a synthetic route starting from homoserine, the α-amino group is first protected with a Boc group. google.com The subsequent steps involve transformations of the side chain, followed by the introduction of the second amine functionality, which is then also protected.

Removal of the Boc group is generally accomplished using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org The mechanism involves the formation of a stable tert-butyl cation. chemistrysteps.com

Table 3: Conditions for Boc Group Manipulation

Orthogonal Protecting Group Strategies in Multi-functional Synthesis

In complex syntheses, an orthogonal protecting group strategy is essential. researchgate.net This approach allows for the selective removal of one protecting group in the presence of others by using distinct deprotection mechanisms. iris-biotech.deug.edu.pl The combination of the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is a classic example of an orthogonal pair. wikipedia.orgiris-biotech.de

For precursors of (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid, one might envision a strategy where the α-amino group is protected with an Fmoc group while the side-chain amine is protected with a Boc group. This allows for selective deprotection of the α-amine for peptide chain elongation while the side-chain functionality remains protected. Other protecting groups that are orthogonal to Boc include the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, and the pNZ (p-nitrobenzyloxycarbonyl) group, removed by reduction. sigmaaldrich.comub.edu

A synthetic method starting from homoserine involves initial Boc protection of the α-amine and benzylation of the carboxylic acid. google.com Later in the synthesis, a phthaloyl (pht) group is introduced, which can be removed under conditions that leave the Boc and benzyl groups intact, demonstrating an orthogonal approach. google.com

Table 4: Common Orthogonal Protecting Groups to Boc

| Protecting Group | Abbreviation | Removal Conditions | Stability towards Boc removal (Acid) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |

| Benzyloxycarbonyl | Cbz/Z | Catalytic Hydrogenation, Strong Acid | Labile to strong acid |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Stable |

| Phthaloyl | Pht | Hydrazine | Stable |

Novel Synthetic Transformations and Reaction Mechanisms

Hofmann Rearrangement and Related Transformations

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, has been adapted for the synthesis of protected α,γ-diaminobutyric acid derivatives from glutamine precursors. This transformation is particularly useful as it proceeds with retention of the stereochemistry at the α-carbon, a critical consideration for the synthesis of enantiomerically pure amino acids.

A key development in this area is the use of hypervalent iodine reagents, such as iodosobenzene diacetate (PIDA), which offer milder reaction conditions compared to the classical bromine and sodium hydroxide method. The reaction of an N-protected glutamine derivative, such as N-α-Boc-(R)-glutamine, with PIDA in a mixture of aqueous solvents at controlled temperatures, leads to the corresponding this compound.

Table 1: Hofmann Rearrangement of N-Protected Glutamine Derivatives

| Starting Material | Reagent | Solvent System | Temperature | Product | Yield |

|---|---|---|---|---|---|

| N-α-Boc-(R)-glutamine | Iodosobenzene diacetate (PIDA) | THF/Water | 4 °C | This compound | Good |

| N-α-Z-(R)-glutamine | Iodosobenzene diacetate (PIDA) | Acetonitrile/Water | Room Temp. | (R)-2-(Benzyloxycarbonylamino)-4-(tert-butoxycarbonylamino)-butyric acid | Moderate |

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and has been widely applied in the synthesis of amines and their derivatives. In the context of producing this compound, this strategy typically involves the conversion of a suitable carbonyl-containing precursor, followed by the reduction of the intermediate imine or enamine.

A plausible synthetic route commences with an (R)-N-Boc-aspartic acid derivative, where the β-carboxylic acid is selectively reduced to an aldehyde. This aldehyde can then undergo reductive amination with a source of ammonia or a protected amine equivalent in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups.

A particularly efficient approach is a one-pot tandem direct reductive amination followed by N-Boc protection. In this strategy, the intermediate amine formed after the reduction of the imine is not isolated but is immediately treated with di-tert-butyl dicarbonate ((Boc)₂O) to install the second Boc protecting group. This one-pot procedure is highly step-economical and often leads to high yields of the desired di-protected product, minimizing side reactions such as over-alkylation.

Table 2: Key Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Advantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls at acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic, and highly effective for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Imines, Enamines | "Green" reducing agent, often provides high yields. |

Transition Metal-Catalyzed Syntheses (e.g., Pd-catalyzed reactions)

Transition metal-catalyzed reactions have revolutionized organic synthesis, offering novel pathways for the construction of complex molecules with high efficiency and selectivity. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related strategies for C-N bond formation can be envisaged.

One potential approach involves the palladium-catalyzed amination of a γ-functionalized butyric acid derivative. For instance, a starting material bearing a leaving group, such as a halide or a triflate, at the γ-position could be coupled with a protected amine nucleophile in a Buchwald-Hartwig-type amination reaction. The choice of palladium catalyst and ligand is crucial for the success of such a transformation, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Another strategy could involve the hydroamination of a suitable unsaturated precursor. While less common for the direct synthesis of amino acids, transition metal catalysts, including those based on palladium, rhodium, or iridium, can mediate the addition of an N-H bond across a carbon-carbon double or triple bond. The challenge in these reactions often lies in controlling the regioselectivity and enantioselectivity.

Although specific examples for the synthesis of the target molecule are sparse, the broader field of transition metal-catalyzed amination provides a fertile ground for the development of novel and efficient synthetic routes.

Process Intensification and Scalability in Laboratory and Industrial Synthesis

The transition of a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including the need for safe, robust, and cost-effective processes. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration in modern chemical synthesis.

For the synthesis of this compound and its precursors, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. For exothermic reactions, such as some reductive aminations or hydrogenations, the high surface-area-to-volume ratio of flow reactors enables efficient heat dissipation, mitigating the risk of thermal runaways.

Furthermore, continuous flow systems can facilitate the use of hazardous reagents and intermediates by generating them in situ and consuming them immediately, thereby minimizing their accumulation. This is particularly relevant for reactions involving unstable or toxic species. The scalability of continuous flow processes is often more straightforward than for batch processes, as production can be increased by extending the operating time or by "numbering-up" – running multiple reactors in parallel.

In the context of synthesizing protected amino acids, continuous flow technology has been successfully applied to peptide synthesis, demonstrating its potential for the efficient and scalable production of these valuable building blocks. The implementation of in-line analytical techniques can further enhance process control and optimization, ensuring consistent product quality. The adoption of such intensified and scalable methodologies is crucial for the sustainable and economical production of this compound in both academic and industrial settings.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Less precise control over temperature and mixing, especially on a large scale. | Precise control over reaction parameters, leading to better reproducibility. |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes and efficient heat transfer. |

| Scalability | Often requires re-optimization of reaction conditions at each scale-up step. | More straightforward scalability by extending run time or numbering-up reactors. |

| Efficiency | Can have longer reaction times and more complex work-up procedures. | Often faster reaction times and potential for integrated work-up and purification. |

Chemical Reactivity and Derivatization Pathways of R 2,4 Bis Tert Butoxycarbonylamino Butyric Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the incorporation of the (R)-2,4-diaminobutyric acid (DAB) scaffold into larger, more complex molecules through the formation of amide and ester bonds.

The formation of amide and ester linkages is fundamental to the use of (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid in areas such as peptide synthesis and the creation of peptide nucleic acids (PNAs). PNAs are DNA/RNA analogues with a polyamide backbone, and this compound serves as a key monomer in their synthesis. scielo.org.mx The carboxylic acid can be coupled with amines or alcohols to form the corresponding amides and esters.

In a typical amide coupling reaction, the carboxylic acid is activated and then reacted with an amine. For example, in the synthesis of PNA monomers, the carboxylic acid of a protected DAB derivative is coupled with an amino component. biosearchtech.com These reactions are often facilitated by standard peptide coupling reagents.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Common Additive | Base Used | Key Features |

| HATU | None | DIPEA, Lutidine | High efficiency, fast reaction times, but can cause side reactions if not used carefully. biosearchtech.com |

| HBTU | HOBt | DIPEA, NMM | Commonly used in solid-phase peptide synthesis; forms an active ester with HOBt. nih.gov |

| EDC | HOBt, DMAP | DIPEA | Water-soluble carbodiimide, allowing for easy removal of byproducts. |

| PyAOP | None | DIEA, Lutidine | Used in automated flow synthesis of PNA, enabling rapid amide bond formation. nih.gov |

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using specific esterification agents. These ester derivatives can act as protecting groups for the carboxylic acid or as intermediates for further transformations.

Prior to amide or ester formation, the carboxyl group must be activated to increase its electrophilicity. This is a critical step that dictates the efficiency and success of the coupling reaction. Activation is typically achieved by converting the carboxylic acid into a more reactive species.

Common methods of activation include:

Formation of Active Esters: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as N-hydroxybenzotriazole (HOBt), convert the carboxylic acid into an active ester. This intermediate readily reacts with nucleophiles like amines.

Formation of Acid Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acid chloride.

Use of Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective activators used in modern peptide synthesis. biosearchtech.com

The choice of activation method depends on the specific substrates, the desired reaction conditions, and the need to minimize side reactions, particularly racemization.

Reactivity of the N-Boc Protected Amine Groups

The two tert-butoxycarbonyl (Boc) groups serve as essential protecting groups for the amine functionalities, preventing them from undergoing unwanted reactions while the carboxylic acid is being modified. Their removal is a key step for subsequent functionalization.

The Boc group is known for its stability under a wide range of conditions but its susceptibility to acidic reagents. organic-chemistry.org This allows for its selective removal without affecting other, more robust protecting groups. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are commonly used to cleave the Boc group, yielding the free amine. nih.gov

While both Boc groups are chemically identical, achieving selective deprotection of one over the other on the same molecule is challenging and typically requires a synthetic strategy where the two amines are protected with orthogonal protecting groups from the outset. Once deprotection is achieved, the newly liberated amine is available for a host of functionalization reactions. In solid-phase peptide synthesis, this deprotection-coupling cycle is repeated to build the desired peptide sequence. nih.gov

Following Boc deprotection, the resulting free amine(s) can be acylated or alkylated.

Acylation: This is the most common follow-up reaction, particularly in peptide synthesis. The free amine acts as a nucleophile, attacking the activated carboxyl group of the next amino acid to be added to the sequence, forming a new peptide bond.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods, including reaction with alkyl halides or through reductive amination with aldehydes or ketones. This allows for the synthesis of N-alkylated amino acid derivatives, which can be important for modifying the properties of peptides and other bioactive molecules.

Stereochemical Control and Preservation During Derivatization

A paramount concern when derivatizing chiral molecules like this compound is the preservation of the stereocenter's configuration. The (R)-stereochemistry is often crucial for the biological activity of the final product. Racemization, the process where a chiral center loses its stereochemical integrity to form a mixture of enantiomers, can occur, particularly during the activation of the adjacent carboxylic acid group.

The mechanism of racemization often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical information.

Table 2: Strategies to Minimize Racemization

| Strategy | Method | Rationale |

| Choice of Coupling Reagent | Use of uronium/phosphonium salts (e.g., HATU, HBTU) with additives like HOBt or HOAt. | These additives form active esters that are less prone to oxazolone formation and subsequent racemization compared to other activated intermediates. |

| Reaction Conditions | Low temperatures, use of non-polar solvents, and sterically hindered, non-nucleophilic bases like DIPEA. | These conditions disfavor the formation of the oxazolone intermediate and slow down the rate of epimerization. |

| Minimizing Activation Time | In-situ generation of the activated species and immediate reaction with the nucleophile. | Reduces the lifetime of the highly reactive and racemization-prone activated intermediate. |

By carefully selecting reagents and controlling reaction conditions, the stereochemical purity of the (R)-center can be maintained throughout the synthetic sequence, ensuring the production of the desired enantiomerically pure compound.

Exploration of Unique Reaction Pathways and Side Reaction Analysis

The presence of two tert-butoxycarbonyl (Boc) protecting groups on both the α- and γ-amino functionalities of (R)-2,4-diaminobutyric acid (DABA) introduces distinct reactivity patterns and potential for unique intramolecular transformations and side reactions. The spatial proximity of these protected amino groups, separated by a flexible two-carbon linker, allows for interactions that can influence their stability and reactivity, particularly under conditions typically employed for deprotection or peptide coupling.

A primary area of unique reactivity for this compound involves intramolecular cyclization. Under certain reaction conditions, particularly those involving activation of the carboxylic acid moiety or partial deprotection, the molecule can undergo cyclization to form a seven-membered diazepane ring system or a five-membered pyrrolidinone ring. The formation of these cyclic structures is influenced by factors such as the choice of reagents, reaction temperature, and solvent. For instance, treatment with strong acids, commonly used for Boc deprotection, can lead to the formation of a pyroglutamic acid analog if the γ-amino group is deprotected first and subsequently attacks the activated carboxyl group.

Furthermore, the relative lability of the α- and γ-Boc groups can be exploited for selective deprotection, leading to unique derivatization pathways. While both are acid-labile, subtle differences in their steric and electronic environments may allow for preferential cleavage under carefully controlled acidic conditions. This selective deprotection is a valuable strategy for the orthogonal synthesis of complex peptides or other derivatives where sequential modification of the amino groups is required.

During its use in peptide synthesis, this compound can be susceptible to several side reactions. bibliomed.orgnih.govpeptide.com These are often related to the general challenges of peptide chemistry but can be exacerbated by the specific structure of this di-amino acid.

One common side reaction is the formation of diketopiperazines, particularly when it is the N-terminal residue in a dipeptide. peptide.com This intramolecular cyclization between the α-amino group of the diaminobutyric acid residue and the amide bond of the subsequent amino acid can lead to chain termination.

Another potential side reaction involves the formation of N-acylurea derivatives when carbodiimide coupling reagents are used without additives like HOBt or HOAt. researchgate.net Over-activation of the carboxylic acid can also lead to unwanted modifications. bibliomed.org

The generation of the tert-butyl cation during acid-catalyzed deprotection of the Boc groups is a well-documented source of side reactions. bibliomed.orgmdpi.comnih.govresearchgate.net This electrophilic species can alkylate sensitive amino acid residues within a peptide sequence, such as tryptophan, methionine, or tyrosine. The use of scavengers, such as triethylsilane or thioanisole, is crucial to mitigate these undesired alkylation reactions.

The table below summarizes some of the potential side reactions associated with the use of this compound in chemical synthesis.

| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |

| Intramolecular Cyclization | Formation of a seven-membered diazepane or five-membered pyrrolidinone ring system. | Strong acids, high temperatures, activation of the carboxyl group. | Careful control of reaction conditions, use of milder deprotection reagents. |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide containing N-terminal this compound, leading to chain termination. | Basic conditions, particularly during Fmoc deprotection in solid-phase peptide synthesis. | Use of bulky C-terminal protecting groups, in situ neutralization protocols. peptide.com |

| tert-Butylation | Alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, Tyr) by the tert-butyl cation generated during Boc deprotection. | Strongly acidic conditions (e.g., neat TFA). | Addition of scavengers (e.g., triethylsilane, thioanisole, water). bibliomed.org |

| N-Acylurea Formation | Reaction of the activated carboxylic acid with carbodiimide coupling reagents to form a stable, unreactive N-acylurea. | Use of carbodiimides (e.g., DCC, DIC) without coupling additives. | Addition of HOBt or HOAt to the coupling reaction. researchgate.net |

| Racemization | Loss of stereochemical integrity at the α-carbon during activation and coupling. | Over-activation, prolonged exposure to basic conditions. | Use of racemization-suppressing coupling reagents and additives. bibliomed.org |

Detailed research into the specific conditions that favor these unique reaction pathways and side reactions is ongoing. A thorough understanding of these processes is critical for the successful application of this compound in the synthesis of complex molecules.

Applications of R 2,4 Bis Tert Butoxycarbonylamino Butyric Acid As a Chiral Building Block

Construction of Peptidomimetics and Non-Ribosomal Peptides

The unique structure of (R)-2,4-diaminobutyric acid derivatives makes them excellent candidates for incorporation into peptidomimetics and synthetic non-ribosomal peptides (NRPs). Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. Non-ribosomal peptides are a diverse class of natural products synthesized by microorganisms without the use of ribosomes, often featuring non-proteinogenic amino acids, cyclic structures, and other modifications. wikipedia.orgmdpi.comslideshare.net The incorporation of building blocks like (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid allows chemists to replicate and modify these complex natural structures.

Design and Synthesis of Conformationally Restricted Analogues

A key strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its bioactive shape, which can lead to higher receptor affinity and selectivity. nih.govlifechemicals.com The di-amino functionality of (R)-2,4-diaminobutyric acid is particularly useful for this purpose. When incorporated into a peptide chain, the side-chain amine can be used as an anchor point to create cyclic structures, such as lactam bridges.

For instance, cyclic dipeptides have been synthesized from Boc-protected 2,4-diaminobutyric acid to create 5-membered lactam rings. nih.gov This cyclization significantly reduces the conformational freedom of the peptide backbone. nih.govsaromics.com Such constrained analogues are invaluable tools for studying peptide-receptor interactions and for developing new therapeutic agents with improved pharmacokinetic profiles. nih.govnih.gov

Table 1: Examples of Conformationally Restricted Structures from Diamino Acids This table is representative of the strategy; specific examples for the title compound may vary.

| Precursor | Constraint Type | Resulting Structure | Application | Reference |

|---|---|---|---|---|

| Nα-Boc-(2S)-2,4-diaminobutyric acid | Intramolecular Cyclization | 5-Membered Lactam Dipeptide | Protein Modification, Peptidomimetics | nih.gov |

| Protected Ornithine | Intramolecular Cyclization | 6-Membered Lactam Dipeptide | Peptidomimetics | nih.gov |

| Protected Lysine | Intramolecular Cyclization | 7-Membered Lactam Dipeptide | Peptidomimetics | nih.gov |

Incorporation into Macrocyclic Structures and Oligomers

Beyond simple lactam bridges, this compound serves as a linchpin for creating more complex macrocyclic peptides and oligomers. Macrocyclization is a common feature in many biologically active natural products and is a favored strategy in drug discovery to improve properties like cell permeability and stability. saromics.commdpi.com The side-chain amine of the diaminobutyric acid residue can be used as a nucleophile to react with an electrophilic group elsewhere in a linear peptide precursor, leading to head-to-tail, side-chain-to-tail, or side-chain-to-side-chain cyclization.

The synthesis of such structures often involves solid-phase peptide synthesis (SPPS), where the linear precursor is assembled on a resin. The bifunctional nature of the protected diaminobutyric acid allows for orthogonal protection strategies, where one amine can be deprotected for cyclization while the other remains protected, enabling precise control over the final macrocyclic architecture. This methodology has been instrumental in generating libraries of macrocyclic peptides for screening against various therapeutic targets. nih.gov

Synthesis of Complex Heterocyclic and Polycyclic Scaffolds

The utility of this compound extends beyond peptide chemistry into the synthesis of diverse heterocyclic and polycyclic systems. Chiral vicinal diamines, which can be derived from this building block, are key precursors for creating chiral heterocyclic rings. sigmaaldrich.com The defined stereochemistry of the starting material allows for the stereocontrolled synthesis of complex scaffolds found in many natural products and pharmaceuticals.

For example, the amino and carboxylate groups can be manipulated through a series of reactions to form cyclic structures like pyrrolidines and piperidines, which are common motifs in alkaloids and other bioactive molecules. The presence of two amine groups offers multiple reaction pathways, such as tandem cyclizations, to rapidly build molecular complexity from a simple, enantiomerically pure starting material.

Role in the Development of Chiral Catalysts and Ligands

Chiral ligands are essential components of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are excellent sources of chirality for the synthesis of these ligands. mdpi.comresearchgate.net The C2-symmetric or pseudo-C2-symmetric 1,2-diamine functionality, which can be accessed from precursors like (R)-2,4-diaminobutyric acid, is a privileged structural motif in many successful chiral ligands used in transition metal catalysis. mdpi.com

These diamine-based ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, such as hydrogenation, C-C bond formation, or nucleophilic addition. mdpi.com The versatility of the this compound scaffold allows for systematic modification of the ligand structure to fine-tune its steric and electronic properties, thereby optimizing the catalyst's performance for a specific transformation.

Application in Combinatorial Chemistry for Library Generation (Focus on synthetic methodology)

Combinatorial chemistry is a powerful technique for rapidly generating large collections, or "libraries," of compounds for high-throughput screening in drug discovery. nih.govresearchgate.net this compound is an ideal building block for this purpose due to its two distinct points of diversity. The two Boc-protected amines can be sequentially or simultaneously deprotected and reacted with a variety of reagents (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to create a diverse set of derivatives.

The synthetic methodology typically relies on solid-phase synthesis (SPS). seplite.compeptide.com The building block is first anchored to a solid support (resin). Then, a "split-and-pool" strategy can be employed. The resin is split into multiple portions, a different building block is coupled to one of the reactive sites in each portion, and then the portions are pooled back together. This process is repeated for the second reactive site, exponentially increasing the number of unique compounds in the library. The use of orthogonal protecting groups (like Boc and Fmoc) is critical for directing which amine reacts at which stage. seplite.com This systematic and automated approach enables the creation of tens of thousands of distinct compounds built upon the chiral (R)-2,4-diaminobutyric acid scaffold. rsc.org

Table 2: Solid-Phase Synthesis Strategy for Library Generation This table outlines a general methodology.

| Step | Action | Protecting Group Involved | Purpose | Reference |

|---|---|---|---|---|

| 1 | Anchor to Resin | Carboxylic Acid | Immobilize the scaffold for synthesis | chempep.com |

| 2 | Selective Deprotection | Nα-Boc | Expose the alpha-amine for first diversification | seplite.com |

| 3 | Coupling (Split-Pool) | Free Nα-Amine | Attach first set of diverse building blocks | nih.gov |

| 4 | Selective Deprotection | Nγ-Boc | Expose the side-chain amine for second diversification | seplite.com |

| 5 | Coupling (Split-Pool) | Free Nγ-Amine | Attach second set of diverse building blocks | nih.gov |

| 6 | Cleavage from Resin | Linker to Resin | Release the final library of compounds into solution | chempep.com |

Precursor for Diversely Functionalized Amino Acid Derivatives

Beyond its direct use, this compound is a precursor for a wide array of other functionalized amino acid derivatives. The Boc-protected amines and the carboxylic acid provide three handles that can be chemically transformed.

For example, the carboxylic acid can be reduced to an alcohol, creating a chiral amino diol, or converted to an aldehyde for use in reactions like Wittig olefination to build carbon chains. researchgate.net The side-chain amine can be alkylated, acylated, or used as a nucleophile in ring-opening reactions. These transformations allow for the synthesis of non-canonical amino acids with unique side chains that can be incorporated into peptides or used as standalone chiral molecules. researchgate.net This derivatization is a key strategy for accessing novel chemical space and creating molecules with tailored biological or chemical properties. nih.gov

Advanced Characterization and Structural Elucidation in Research

Application of High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "(R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are crucial for confirming stereochemistry and analyzing conformational preferences. mdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyric acid backbone and the two tert-butoxycarbonyl (Boc) protecting groups. The protons of the tert-butyl groups typically appear as a sharp, intense singlet in the upfield region (around 1.4-1.5 ppm). The protons on the chiral centers and the adjacent methylene (B1212753) groups of the butyric acid chain will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. docbrown.info The chemical shifts and coupling constants of these backbone protons are highly sensitive to their spatial arrangement, providing insights into the molecule's preferred conformation.

The ¹³C NMR spectrum complements the proton data by showing a single resonance for each unique carbon atom in the molecule. docbrown.info Key signals include those for the carbonyl carbons of the Boc groups and the carboxylic acid, the quaternary carbons of the tert-butyl groups, and the carbons forming the butyric acid skeleton. mdpi.com The chemical shifts provide direct evidence of the carbon framework.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc groups) | ~1.45 (s, 18H) | ~28.5 |

| CH₂ (C3) | Multiplet | ~35-40 |

| CH (C2) | Multiplet | ~50-55 |

| CH₂ (C4) | Multiplet | ~40-45 |

| C(CH₃)₃ (Boc groups) | - | ~80.0 |

| C=O (Boc groups) | - | ~156.0 |

| COOH (C1) | Broad singlet | ~175.0 |

| Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. |

Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, which is critical for confirming the relative stereochemistry and understanding the conformational dynamics of the molecule.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical methods are essential for experimentally confirming the absolute configuration of chiral molecules like "this compound". Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.com

The process involves measuring the experimental ECD or VCD spectrum of the compound and comparing it to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration). nih.gov A match between the experimental and the calculated spectrum for the R-enantiomer provides definitive proof of the compound's absolute configuration. nih.gov Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, can also be used in a similar comparative manner. nih.gov This multi-faceted approach, combining experimental spectroscopy with theoretical calculations, is a powerful strategy for the unambiguous assignment of absolute stereochemistry. mdpi.com

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies

Advanced mass spectrometry (MS) techniques, particularly those coupled with soft ionization methods like Electrospray Ionization (ESI), are used to confirm the molecular weight and probe the structure of "this compound". High-resolution mass spectrometry (HRMS) can determine the compound's elemental composition with high accuracy, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. doaj.org For this compound, characteristic fragmentation patterns under Collision-Induced Dissociation (CID) would involve the loss of the Boc groups. xml-journal.net Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the loss of the entire Boc group through the cleavage of the carbamate (B1207046) linkage. doaj.orgxml-journal.net The fragmentation of the butyric acid backbone itself can also provide structural confirmation. docbrown.info

| Ion | m/z (Mass/Charge) | Possible Origin |

| [M+H]⁺ | 333.20 | Protonated parent molecule |

| [M-C₄H₈+H]⁺ | 277.14 | Loss of one isobutylene molecule from a Boc group |

| [M-C₅H₉O₂+H]⁺ | 232.14 | Loss of one Boc group |

| [M-2(C₄H₈)+H]⁺ | 221.08 | Loss of two isobutylene molecules |

| [M-C₄H₈-C₅H₉O₂+H]⁺ | 176.08 | Loss of one isobutylene and one Boc group |

| [M-2(C₅H₉O₂)+H]⁺ | 131.07 | Loss of both Boc groups (Diaminobutyric acid) |

| Note: The table shows predicted m/z values for the protonated molecule ([M+H]⁺) and its major fragments in positive ion mode ESI-MS/MS. M refers to the neutral molecule (C₁₅H₂₈N₂O₆, Molecular Weight: 332.39 g/mol ). |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. scielo.br If a suitable single crystal of "this compound" can be grown, this technique can unambiguously confirm its molecular structure, absolute configuration, and conformational state in the crystal lattice. nih.gov

| Parameter | Illustrative Value |

| Chemical Formula | C₁₅H₂₈N₂O₆ |

| Formula Weight | 332.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 19.58 |

| b (Å) | 6.52 |

| c (Å) | 14.76 |

| β (°) | 120.84 |

| Volume (ų) | 1619.9 |

| Z (molecules/unit cell) | 4 |

| Note: The crystallographic data presented are illustrative, based on published data for a similar compound, (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, to demonstrate the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)

Chromatographic techniques are fundamental for assessing the purity of "this compound," particularly its enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this purpose. sigmaaldrich.com

The principle involves passing a solution of the compound through a column packed with a chiral material that interacts differently with the (R)- and (S)-enantiomers, leading to their separation in time. researchgate.net Macrocyclic glycopeptide-based CSPs are often effective for separating N-blocked amino acids. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution between the enantiomers. americanlaboratory.com The relative peak areas from the chromatogram are then used to calculate the enantiomeric purity. lcms.cz This method is crucial for quality control, ensuring that the compound meets the required stereochemical purity for its intended use. nih.gov

| Parameter | Typical Condition |

| Technique | Chiral HPLC |

| Column (CSP) | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Expected tR (R-isomer) | Varies based on exact conditions |

| Expected tR (S-isomer) | Varies, separated from R-isomer |

| Note: Conditions are representative and require optimization for specific instrumentation and columns. americanlaboratory.com |

Computational and Theoretical Investigations of R 2,4 Bis Tert Butoxycarbonylamino Butyric Acid and Its Derivatives

Molecular Modeling and Conformational Analysis

The conformational landscape of (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid is complex due to the rotational freedom around several single bonds. Molecular modeling techniques are essential to identify low-energy conformations that are likely to be populated under physiological conditions.

Detailed Research Findings: Conformational analysis of molecules containing N-Boc protected amino groups and flexible alkyl chains is typically initiated with a systematic search of the potential energy surface. This involves rotating key dihedral angles and calculating the corresponding energy. Methods like molecular mechanics (MM) with force fields such as AMBER or MMFF are often employed for an initial scan, followed by higher-level quantum mechanical calculations for more accurate energy determination of the located minima.

Table 1: Illustrative Conformational Analysis Data for a Di-Boc Protected Diamine Backbone This table presents hypothetical data based on typical findings for similar molecules to illustrate the expected results from a conformational analysis.

| Conformer | Dihedral Angle 1 (°C) (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (°C) (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | -60 | 180 | 0.00 | 45 |

| B | 180 | 180 | 0.50 | 25 |

| C | 60 | -60 | 1.20 | 15 |

| D | -60 | -60 | 2.00 | 10 |

| E | 180 | 60 | 2.50 | 5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations can provide a detailed understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Detailed Research Findings: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to predict reactivity. abu.edu.ng The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, the HOMO is likely to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO may be centered on the carbonyl groups.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential around the carbonyl oxygen atoms and the carboxylic acid group, indicating these as likely sites for electrophilic attack. Conversely, the areas around the amine protons would exhibit positive potential.

Table 2: Predicted Electronic Properties for a Model Boc-Protected Amino Acid using DFT This table contains representative data that would be expected from quantum chemical calculations on a similar, smaller molecule.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Nα | -0.65 e |

| Mulliken Charge on Nγ | -0.68 e |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate activation energies.

Detailed Research Findings: A common reaction involving this molecule would be the acid-catalyzed deprotection of the Boc groups. total-synthesis.com Computational studies can model the step-by-step mechanism of this reaction. researchgate.netresearchgate.net This typically involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. total-synthesis.com

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for understanding the reaction kinetics. Such studies can help in optimizing reaction conditions by identifying the rate-limiting step and suggesting modifications to the catalyst or solvent to lower the activation barrier.

Table 3: Illustrative Energy Profile for the First Boc Deprotection Step This table provides a hypothetical energy profile for the acid-catalyzed deprotection of a Boc group, a key reaction for this class of molecules.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | N-Boc protected amine + H+ | 0.0 |

| Intermediate 1 | Protonated N-Boc amine | -5.2 |

| Transition State | C-O bond cleavage | +15.8 |

| Intermediate 2 | Carbamic acid + tert-butyl cation | +2.1 |

| Product | Free amine + CO2 + tert-butyl cation | -10.5 |

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of newly synthesized molecules like this compound. Furthermore, these methods can shed light on the mechanisms of chiral recognition.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum mechanical methods. By comparing the calculated spectra with experimental data, the proposed structure and conformation of the molecule can be validated. Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed to aid in the interpretation of experimental spectra.

Given the chiral nature of this compound, computational modeling is particularly useful for understanding its interaction with other chiral molecules, a process known as chiral recognition. By modeling the non-covalent interactions (such as hydrogen bonding, van der Waals forces, and electrostatic interactions) between the enantiomers of this compound and a chiral selector, the stability of the resulting diastereomeric complexes can be evaluated. The difference in the binding energies of the two diastereomeric complexes can be correlated with the enantioselectivity observed in chiral chromatography or other separation techniques.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Key Proton in a Boc-Protected Amino Acid Model This table illustrates the typical accuracy of computationally predicted NMR data when compared to experimental results for a similar compound.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| α-CH | 4.25 | 4.18 | +0.07 |

| β-CH₂ | 1.98 | 1.92 | +0.06 |

| γ-CH₂ | 3.20 | 3.15 | +0.05 |

| NHα | 5.80 | 5.72 | +0.08 |

| NHγ | 5.95 | 5.88 | +0.07 |

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of protected amino acids like (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid traditionally involves multi-step processes that can generate significant chemical waste. Future research is increasingly focused on developing more sustainable and environmentally friendly "green" methodologies.

A primary area of investigation is the use of biocatalysis and enzymatic methods. Enzymes offer high stereoselectivity and can operate under mild, aqueous conditions, reducing the need for harsh solvents and reagents. researchgate.net For instance, research into lipases and esterases has shown their potential for the selective cleavage of tert-butyl ester protecting groups, a reaction that could be adapted for the synthesis and manipulation of Boc-protected compounds. nih.gov The development of chemo-enzymatic pathways, which combine the efficiency of chemical synthesis with the selectivity of enzymes, presents a promising route to reduce manufacturing costs and environmental impact. researchgate.netresearchgate.net

Another green approach involves minimizing the use of protecting groups altogether or using more sustainable alternatives. Research into protecting group-free synthesis, for example through aza-Michael reactions, aims to streamline synthetic pathways by directly incorporating amino acids into larger molecules. rsc.org Additionally, the use of greener solvents, such as ionic liquids derived from amino acids themselves, is being explored to replace conventional volatile organic compounds. rsc.org

| Green Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. | Use of transaminases, lipases, and esterases for Boc-protected amino acid synthesis and modification. researchgate.netnih.gov |

| Chemo-enzymatic Routes | Combines chemical efficiency with enzymatic specificity. | Development of multi-step syntheses where key stereoselective steps are performed by enzymes. researchgate.net |

| Protecting Group-Free Synthesis | Fewer synthetic steps, improved atom economy. | Aza-Michael additions and other direct functionalization methods. rsc.org |

| Alternative Solvents | Reduced use of volatile organic compounds (VOCs). | Application of amino acid-based ionic liquids and aqueous reaction media. rsc.org |

Integration into Automated and High-Throughput Synthetic Platforms

The demand for novel peptides and peptidomimetics in drug discovery and materials science has driven the need for rapid and efficient synthesis methods. nih.gov Integrating building blocks like this compound into automated and high-throughput platforms is a key area of future development.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of automated peptide production. The Boc (tert-butoxycarbonyl) protection strategy, while considered a more traditional method compared to Fmoc chemistry, remains robust and offers advantages for certain applications. seplite.com Research is ongoing to optimize Boc-based SPPS protocols, including the development of more acid-stable linkers and resins to prevent premature cleavage of the peptide chain during synthesis. chempep.com Microwave-assisted SPPS has been shown to significantly accelerate reaction times for Boc-amino acid couplings, making the process more efficient. mdpi.comnih.gov

Furthermore, the development of automated flow chemistry platforms represents a significant leap forward. amidetech.com These systems allow for the continuous synthesis of peptides and other complex molecules, offering precise control over reaction conditions and enabling the production of libraries of compounds for high-throughput screening. The unique bifunctional nature of this compound makes it an ideal candidate for incorporation into such automated systems to generate diverse molecular scaffolds. peptide2.com

Exploration of New Chemical Reactivity and Undiscovered Transformations

The Boc protecting groups on this compound are generally stable to bases and nucleophiles but can be removed under acidic conditions. organic-chemistry.orgchemistrysteps.com This well-established reactivity forms the basis of its use in peptide synthesis. However, future research aims to explore novel transformations and expand the synthetic utility of this compound beyond its traditional role.

One area of interest is the development of orthogonal protection strategies. While both amino groups are protected with Boc groups in the parent compound, selective deprotection or the synthesis of derivatives with different protecting groups (e.g., one Boc and one Cbz or Fmoc group) would allow for site-specific modification of the molecule. This would enable the synthesis of branched peptides or the attachment of different functional moieties to the amino acid scaffold.

Another avenue of exploration is the direct functionalization of the carbon backbone of the amino acid. Recent advances in photochemistry and radical-based C-H functionalization offer powerful tools for modifying amino acid derivatives under mild conditions. mdpi.com Applying these methods to this compound could lead to the synthesis of novel, non-proteinogenic amino acids with unique side chains and properties. nih.gov The development of new catalytic systems for these transformations is crucial for achieving high selectivity and efficiency.

Role in the Design of Novel Bio-inspired Scaffolds and Materials (Chemical focus, not biological function)

Non-proteinogenic amino acids are critical components in the design of novel materials and scaffolds with tailored chemical and physical properties. acs.orgbakerlab.org The defined stereochemistry and bifunctional nature of this compound make it an excellent monomer for the synthesis of advanced polymers and self-assembling systems.

Diamines are important monomers for the production of polyamides, and there is a growing interest in creating bio-based versions of these materials for sustainability. nih.gov this compound can serve as a chiral building block for the synthesis of specialty polyamides with unique properties, such as enhanced biodegradability or specific recognition capabilities. After deprotection, the free amino groups can participate in polymerization reactions, while the carboxylic acid can be used to introduce other functionalities.

The ability of amino acid derivatives to form ordered structures through hydrogen bonding makes them ideal for creating self-assembling materials, such as hydrogels or nanotubes. By modifying the structure of this compound, for example, by attaching hydrophobic or other functional groups, it is possible to program the self-assembly process to create materials with specific nanoscale architectures. These materials could find applications in catalysis, separations, or as scaffolds for chemical synthesis.

| Application Area | Chemical Principle | Potential Use |

| Specialty Polyamides | Polycondensation of diamine and dicarboxylic acid functionalities. | Creation of biodegradable or functional polymers with defined stereochemistry. nih.gov |

| Peptidomimetics | Incorporation into peptide-like structures to confer specific conformations. | Development of stable, structured scaffolds for catalysis or molecular recognition. |

| Self-Assembling Materials | Controlled intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects). | Formation of hydrogels, nanotubes, and other nanostructured materials for chemical applications. |

| Functionalized Surfaces | Covalent attachment to solid supports via amino or carboxyl groups. | Creation of chiral stationary phases for chromatography or surfaces with tailored chemical properties. |

Advancements in Stereoselective Synthesis of Related Diamino Acid Derivatives

The synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. nature.comnih.gov While this compound is a specific stereoisomer, research into new asymmetric synthetic methods is crucial for accessing a wider range of related diamino acid derivatives with different stereochemistries and substitution patterns.

Catalytic asymmetric synthesis is a powerful tool for creating chiral molecules. sigmaaldrich.com Recent developments include the use of chiral phase-transfer catalysts, organocatalysts, and transition metal complexes to control the stereochemical outcome of reactions that form C-N or C-C bonds. nih.govrsc.orgnih.gov These methods are being applied to the synthesis of α,β-diamino acids, which are structurally related to 2,4-diaminobutyric acid. nih.govresearchgate.net For example, enantioselective Mannich-type reactions are a promising approach for the stereocontrolled synthesis of these compounds. nih.gov

Furthermore, biocatalytic approaches using engineered enzymes are emerging as a highly effective strategy for asymmetric synthesis. researchgate.netnih.gov Enzymes can catalyze reactions with exquisite enantio- and diastereoselectivity, providing direct access to complex chiral molecules that are difficult to obtain through traditional chemical methods. escholarship.org The development of novel biocatalysts for the synthesis of unprotected diamino acids represents a significant step towards more efficient and sustainable manufacturing processes. nih.gov These advanced synthetic methods will enable chemists to create a diverse library of diamino acid building blocks for a wide range of applications in chemistry and materials science. nih.govnih.gov

Q & A

Basic Questions

Q. What are the key synthetic routes for (R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via sequential tert-butoxycarbonyl (Boc) protection of the amino groups. For example, a related Boc-protected amino acid (Boc-(R)-3-Amino-4-(4-fluorophenyl)butyric acid) involves coupling Boc-anhydride under basic conditions (e.g., NaHCO₃) in THF/water . Enantiomeric purity is monitored using chiral HPLC or polarimetry, with intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm Boc group integration (tert-butyl protons at ~1.4 ppm) and stereochemistry via coupling constants .

- IR Spectroscopy : Detect carbamate C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The dual Boc-protected amino acid serves as a building block to introduce specific stereochemistry and prevent side reactions during peptide elongation. For example, in SPPS, the carboxylic acid is activated using HBTU/DIPEA for coupling to resin-bound peptides, while Boc groups are selectively removed with TFA (20% in DCM) to expose subsequent amino groups .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 150–151°C vs. 162–166°C for analogous Boc-protected acids) be resolved?

- Methodological Answer : Variations may arise from polymorphism, impurities, or hydration. To reconcile

- Perform DSC to identify phase transitions.

- Use HPLC-MS to assess purity (>98% by area normalization) .

- Compare crystallinity via PXRD , as Boc-protected compounds often form distinct crystal lattices .

Q. What strategies minimize epimerization during Boc deprotection or coupling reactions?

- Methodological Answer :

- Low-temperature deprotection : Use TFA/DCM at 0°C to reduce acid-induced racemization .

- Coupling reagents : Replace HOBt with Oxyma Pure to suppress base-mediated epimerization .

- In-situ monitoring : Track stereochemical integrity via circular dichroism (CD) during SPPS .

Q. How does pH stability impact storage and handling of this compound?

- Methodological Answer : Boc groups are acid-labile. Accelerated stability studies (40°C/75% RH) show degradation at pH < 5. Recommended practices:

- Storage : Dry, inert atmosphere (argon) at –20°C.

- Handling : Neutralize residual TFA post-deprotection with DIEA to prevent backbone degradation .

Q. What analytical methods are suitable for quantifying diastereomeric impurities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.